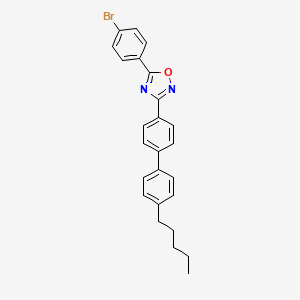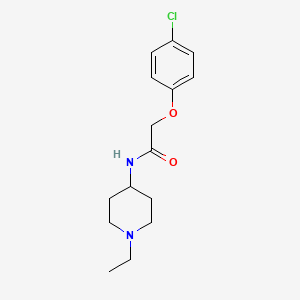
5-(4-bromophenyl)-3-(4'-pentyl-4-biphenylyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, including "5-(4-bromophenyl)-3-(4'-pentyl-4-biphenylyl)-1,2,4-oxadiazole," often involves cyclodehydration or oxidative cyclization reactions of appropriate precursors. These methods enable the incorporation of various substituents, allowing for the fine-tuning of the compound's properties for specific applications. The synthesis of related compounds has been demonstrated through dehydration of diarylhydrazide and reactions with bromomethyl biphenyls to yield novel compounds with significant bioactivities (Xiang Jian-nan, 2009).
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives, including the bromophenyl and biphenylyl substituents, is characterized by planar configurations that facilitate π-π interactions. These interactions are crucial for the formation of liquid crystalline phases and the electronic properties relevant to their application in optoelectronic devices. Detailed molecular structure analysis has been conducted using techniques such as X-ray crystallography, revealing the coplanar arrangement of the oxadiazole ring with its substituents and the implications for electronic delocalization (H. Batista, G. Carpenter, R. Srivastava, 2000).
Chemical Reactions and Properties
"5-(4-bromophenyl)-3-(4'-pentyl-4-biphenylyl)-1,2,4-oxadiazole" can undergo various chemical reactions, including nucleophilic substitution and cross-coupling reactions, due to the presence of the bromophenyl group. These reactions are essential for further functionalization of the molecule, enabling the synthesis of a wide range of derivatives with tailored physical and electronic properties suitable for specific applications. The reactivity of the bromophenyl group in cross-coupling reactions has been explored to synthesize novel liquid crystalline oxadiazoles with enhanced mesomorphic properties (Ludmila A. Karamysheva et al., 2000).
Physical Properties Analysis
The physical properties of "5-(4-bromophenyl)-3-(4'-pentyl-4-biphenylyl)-1,2,4-oxadiazole" and its derivatives, such as melting points, solubility, and mesophase behavior, are significantly influenced by the nature and position of the substituents on the oxadiazole core. These properties determine the compound's suitability for applications in liquid crystal displays and organic light-emitting diodes (OLEDs). Studies have shown that the introduction of alkyl or alkoxy substituents at specific positions can lead to materials with desirable thermal and photophysical properties, including stable mesophases and high photoluminescence efficiency (F. Fouad, D. R. Davis, R. Twieg, 2018).
Chemical Properties Analysis
The chemical properties of "5-(4-bromophenyl)-3-(4'-pentyl-4-biphenylyl)-1,2,4-oxadiazole," such as its reactivity, stability, and interaction with other molecules, are pivotal for its application in organic electronics. The electron-withdrawing and donating nature of the substituents affects the compound's electron affinity and hole mobility, which are critical parameters for the performance of OLEDs and other electronic devices. Research into the synthesis and characterization of derivatives highlights the potential for tuning these properties through molecular design (A. Kudelko, Tomasz Jarosz, M. Curie, 2015).
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed synthetic routes for 1,2,4-oxadiazole derivatives due to their significant bioactivities and potential applications in materials science. For instance, a study described the synthesis and characterization of 1,3,4-oxadiazole-2-thione derivatives, showcasing the versatility of the oxadiazole core in generating novel compounds with potential applications (Xiang Jian-nan, 2009). Similarly, novel compounds involving difluoromethylene-containing 1,2,4-oxadiazole were synthesized, highlighting their application in producing various difluoromethylenated compounds, including γ-butyrolactones and tetrahydrofurans (Xueyan Yang et al., 2007).
Liquid Crystal Technology
Oxadiazole derivatives are notable for their application in liquid crystal technology. A particular study synthesized and characterized bent-shaped 1,3,4-oxadiazole-based compounds, exploring their liquid crystalline properties. These compounds exhibited distinct mesophases, indicating their utility in designing novel liquid crystal displays (Li-rong Zhu et al., 2009).
Organic Electronics
The oxadiazole core is integral to organic electronics, particularly as electron-transporting materials. One study synthesized oxadiazole derivatives designed for organic optoelectronic devices, demonstrating their excellent thermal stability and promising electron-transporting or hole-blocking properties (Chengbin Liu et al., 2007). These materials' low orbital levels make them suitable for use in various electronic applications.
Medicinal Chemistry
In medicinal chemistry, oxadiazole derivatives are explored for their biological properties. Research has synthesized compounds featuring the oxadiazole moiety, assessing their antimicrobial activities. This highlights the potential of oxadiazole derivatives as therapeutic agents against various microbial species (Samreen Gul et al., 2017). Another study focused on the synthesis of 1,3,4-oxadiazole derivatives with observed anti-salmonella typhi activity, underscoring the potential of these compounds in developing new antimicrobial agents (Eid E. Salama, 2020).
Propriétés
IUPAC Name |
5-(4-bromophenyl)-3-[4-(4-pentylphenyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)24-27-25(29-28-24)22-14-16-23(26)17-15-22/h6-17H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAONGWKCISOZLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-3-(4'-pentylbiphenyl-4-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B4627541.png)
![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4627548.png)
![N-{2-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4627554.png)
![3-(anilinosulfonyl)-4-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4627555.png)
![3-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4627556.png)

![4-{[4-(4-bromo-2-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4627576.png)
![4-nitro-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]benzamide](/img/structure/B4627580.png)
![diethyl 5-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4627585.png)
![N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4627591.png)
![2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4627595.png)


![methyl 4-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4627603.png)